molecular formula C11H14N2 B7563471 N-(1H-indol-6-ylmethyl)ethanamine

N-(1H-indol-6-ylmethyl)ethanamine

Cat. No.: B7563471
M. Wt: 174.24 g/mol
InChI Key: BZIPHVJWURTBQU-UHFFFAOYSA-N
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Description

N-(1H-Indol-6-ylmethyl)ethanamine is a synthetic indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmacology, known for its ability to bind reversibly to diverse biological targets and mimic the structure of peptides . This compound serves as a key chemical intermediate for researchers designing and synthesizing novel bioactive molecules. Its core structure is closely related to other investigated 6-substituted indoles, such as N-(1H-indol-6-ylmethyl)benzenesulfonamide analogs, which have been studied as metabolic inhibitors of mitochondrial ATP production in pancreatic cancer cells . Furthermore, indole-ethylamine derivatives are being explored as activators of lipid metabolism regulators like PPARα and CPT1, showing promise in preclinical models for nonalcoholic fatty liver disease (NAFLD) by reducing intracellular triglyceride accumulation . Researchers also utilize similar indole frameworks in the development of new antibacterial agents, particularly against resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . The compound's structure offers multiple sites for chemical modification, making it a valuable and flexible scaffold for constructing compound libraries aimed at screening for novel therapeutic agents. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled For Research Use Only ; it is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1H-indol-6-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-12-8-9-3-4-10-5-6-13-11(10)7-9/h3-7,12-13H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIPHVJWURTBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC2=C(C=C1)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Indole-6-Carbaldehyde

Indole-6-carbaldehyde serves as a critical intermediate. The Vilsmeier-Haack reaction is widely employed, where indole undergoes formylation at the 6-position using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C. Yields range from 60–75%, with purity dependent on chromatographic separation (30% ethyl acetate/hexane). Alternative methods include directed lithiation: protecting the indole nitrogen with a tert-butoxycarbonyl (Boc) group enables selective metalation at the 6-position using n-butyllithium, followed by quenching with DMF to install the aldehyde.

Condensation with Ethanamine

Indole-6-carbaldehyde reacts with ethanamine in methanol at 25°C for 12 hours, forming the imine intermediate. A 10:1 molar ratio of ethanamine to aldehyde ensures complete conversion, with catalytic acetic acid accelerating Schiff base formation. The crude imine is isolated via solvent evaporation and used directly in the next step.

Reduction to Secondary Amine

Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (buffered with acetic acid) reduces the imine to N-(1H-indol-6-ylmethyl)ethanamine over 6 hours. This method achieves 65–80% yields, though competing over-reduction to primary amines necessitates careful pH control. Alternatively, hydrogenation with palladium on carbon (Pd/C) under 50 psi H₂ pressure in ethanol affords the product in 70–85% yield.

Nucleophilic Substitution of 6-Bromomethylindole

Synthesis of 6-Methylindole

Direct alkylation at the 6-position remains challenging due to indole’s inherent 3-position reactivity. A directed ortho-metalation strategy is effective: protecting the indole nitrogen with a triisopropylsilyl (TIPS) group enables lithiation at the 6-position using lithium diisopropylamide (LDA) at −78°C, followed by quenching with methyl iodide to install the methyl group. Deprotection with tetrabutylammonium fluoride (TBAF) yields 6-methylindole in 55–60% overall yield.

Bromination of the Methyl Group

Radical bromination of 6-methylindole using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride at 80°C generates 6-bromomethylindole. Reaction monitoring via thin-layer chromatography (TLC) is critical to avoid di-bromination. The product is purified via silica gel chromatography (20% ethyl acetate/hexane), yielding 45–50%.

Amine Displacement

6-Bromomethylindole reacts with ethanamine in tetrahydrofuran (THF) at 60°C for 24 hours, with potassium carbonate (K₂CO₃) as a base to scavenge HBr. This SN2 substitution achieves 70–75% yield. Scalability is limited by the hygroscopic nature of K₂CO₃; switching to triethylamine (TEA) in dimethylformamide (DMF) improves reproducibility.

Adaptation of Nitrovinyl Reduction Pathways

Nitrovinyl Intermediate Formation

Inspired by methodologies for 3-substituted indoles, indole-6-carbaldehyde undergoes condensation with nitroethane in the presence of ammonium acetate at 110°C, forming 6-((E)-2-nitrovinyl)-1H-indole. This intermediate is isolated in 60–65% yield after column chromatography.

Lithium Aluminum Hydride Reduction

The nitrovinyl group is reduced using lithium aluminum hydride (LiAlH₄) in THF at 85°C for 10 hours. Quenching with aqueous NaOH and extraction into ethyl acetate yields crude 2-(1H-indol-6-yl)ethanamine. Further purification via chromatography (70% ethyl acetate/hexane) provides the amine in 50–55% yield.

N-Alkylation with Ethylating Agents

2-(1H-Indol-6-yl)ethanamine reacts with ethyl bromide in the presence of potassium tert-butoxide (KOtBu) in DMF at 25°C for 4 hours. this compound is obtained in 40–45% yield after chromatography. This route suffers from low selectivity, necessitating optimized stoichiometry to minimize di-alkylation.

Comparative Analysis of Synthetic Routes

MethodKey IntermediateYield (%)ScalabilityKey Challenges
Reductive AminationIndole-6-carbaldehyde70–85HighAldehyde synthesis complexity
Nucleophilic Substitution6-Bromomethylindole70–75ModerateBromination selectivity
Nitrovinyl ReductionNitrovinylindole40–55LowMulti-step inefficiency

The reductive amination route offers the highest yield and scalability but requires access to indole-6-carbaldehyde, which remains synthetically challenging. Nucleophilic substitution provides a more straightforward pathway if 6-methylindole is available, though bromination conditions require precise control.

Optimization and Industrial Considerations

Catalytic Hydrogenation Improvements

Replacing NaBH₃CN with transfer hydrogenation catalysts (e.g., ammonium formate/Pd-C) reduces reaction time to 2 hours while maintaining 80% yield. This modification enhances suitability for large-scale production.

Flow Chemistry Applications

Continuous-flow systems minimize purification steps for nitrovinyl reduction. A packed-bed reactor with immobilized LiAlH₄ achieves 95% conversion in 30 minutes, though product isolation remains labor-intensive.

Green Chemistry Approaches

Microwave-assisted synthesis reduces the imine formation time from 12 hours to 20 minutes, with ethanol as a solvent replacing methanol to improve sustainability .

Chemical Reactions Analysis

Types of Reactions: N-(1H-indol-6-ylmethyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the indole ring or the ethanamine group, leading to different derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxaldehyde, while substitution with a halogen can produce halogenated indole derivatives.

Scientific Research Applications

N-(1H-indol-6-ylmethyl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its interaction with various biological targets.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1H-indol-6-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological processes. For example, it may interact with serotonin receptors, affecting neurotransmission and mood regulation.

Comparison with Similar Compounds

Substituent Variations on the Indole Ring

  • Functional Group Modifications: 4-Fluoro-N-(1H-indol-6-ylmethyl)aniline (): Replacement of the ethylamine group with an aniline moiety reduces basicity, likely affecting solubility and membrane permeability .

Ethylamine Backbone Modifications

  • N-(1H-Indol-6-ylmethyl)cyclopropanamine (): The cyclopropane ring introduces rigidity, which may restrict conformational flexibility and reduce metabolic degradation compared to the ethylamine analog .
  • N-((6-Chloropyridin-3-yl)methyl)ethanamine (): Replacement of indole with a chloropyridine ring shifts the molecule’s polarity and may alter its pharmacokinetic profile .

NBOMe Series (Phenethylamine Derivatives)

The 25X-NBOMe compounds (e.g., 25I-NBOMe, 25B-NBOMe) share an ethanamine backbone but feature a 2-methoxybenzyl group and halogenated dimethoxyphenyl rings ().

Physicochemical and Pharmacological Properties

Compound Molecular Weight Key Substituents Solubility (Predicted) Receptor Affinity Toxicity Profile
N-(1H-Indol-6-ylmethyl)ethanamine ~174.24 Indole-6-methyl, ethylamine Moderate (polar amine) Unknown; likely moderate Limited data
25I-NBOMe 413.25 4-Iodo-dimethoxyphenyl, 2-methoxybenzyl Low (lipophilic) High (5-HT2A) Severe (neurotoxicity)
N-(1H-Indol-3-ylmethyl)-1-phenylethanamine 250.33 Indole-3-methyl, phenethylamine Low Moderate (serotonergic) Irritant ()
N-(1H-Indol-6-ylmethyl)cyclopropanamine 186.25 Indole-6-methyl, cyclopropane Low Unknown Irritant ()

Q & A

Q. Validating biological activity: Which assay controls are essential?

  • Include positive controls (e.g., serotonin for 5-HT receptor assays) and vehicle controls (DMSO). Use radioligand binding assays (³H-LSD for 5-HT2A) with triplicate measurements. ’s neuropharmacological protocols emphasize dose-response curves (1 nM–10 µM) .

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